N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide
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Overview
Description
This compound is a complex organic molecule that islong to the class of organic compounds known as 2,3-diphenylfurans . These are organic heterocyclic compounds that contain a furan ring substituted with a phenyl group only at the C2- and C3-positions .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a Diels–Alder reaction between key intermediates led to the formation of the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom .Scientific Research Applications
Discovery and Characterization of GPR39 Agonists
A study identified kinase inhibitors, including specific compounds similar to the requested chemical, as novel GPR39 agonists. These compounds, when tested, showed that zinc acts as an allosteric potentiator of small-molecule-induced activation of GPR39. This finding suggests potential applications in studying G protein–coupled receptors and understanding zinc's role in physiological processes (Sato et al., 2016).
Anticancer and Antimicrobial Activities
Research on pyrazolo[3,4-d]pyrimidine derivatives revealed their significant antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than reference drugs and demonstrated good to excellent antimicrobial properties. These results indicate the potential for developing new therapeutic agents from this class of compounds (Hafez et al., 2016).
Phosphodiesterase Inhibitors
A series of 6-phenylpyrazolo[3,4-d]pyrimidones were described as specific inhibitors of type V phosphodiesterase. These compounds showed enzymatic and cellular activity, as well as oral antihypertensive activity in vivo, suggesting their application in treating hypertension (Dumaitre & Dodic, 1996).
Synthesis and Evaluation as Anticancer Agents
Another study synthesized a series of pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents. The research provided insights into the structure-activity relationship (SAR) for this class of compounds, highlighting their potential in cancer treatment and inflammation control (Rahmouni et al., 2016).
Innovative Synthesis Approaches
Efficient synthesis methods for pyrazolo[3,4-d]pyrimidin-4-ones have been developed using Brønsted-acidic ionic liquids as catalysts. This approach offers a convenient route for preparing these compounds, which could be useful in various pharmaceutical applications (Tavakoli-Hoseini et al., 2011).
Antimicrobial and Antitumor Drugs
The design and synthesis of sulfonamide derivatives incorporating compounds like the one have shown promising results as antitumor agents with low toxicity. This research opens pathways for developing new drugs with enhanced efficacy and reduced side effects (Huang et al., 2001).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
For instance, some compounds can inhibit or activate the function of their targets, leading to downstream effects .
Biochemical Pathways
The compound’s interaction with its targets can potentially affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The interaction of the compound with its targets can lead to various cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Future Directions
Future research could focus on further modification of the amines in this compound to enhance its antiviral activity . Additionally, more studies are needed to fully understand the synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties of this compound.
Properties
IUPAC Name |
N-[2-[4-[(4-fluorophenyl)methylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN6O2S/c1-25(23,24)21-6-7-22-15-13(9-20-22)14(18-10-19-15)17-8-11-2-4-12(16)5-3-11/h2-5,9-10,21H,6-8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAFKCGFMRVLSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C2=NC=NC(=C2C=N1)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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